Calcium Mobilization Potency: 12-Oxo-LTB4 Exhibits ~70-Fold Reduction in EC50 Relative to Parent LTB4 in Human Neutrophils
12-Oxo-LTB4 stimulates calcium mobilization in human neutrophils with an EC50 of 33 nM, which is approximately 70-fold less potent than parent LTB4 (EC50 = 0.46 nM) measured under identical assay conditions . This quantitative attenuation was independently corroborated in a comprehensive structure-activity study demonstrating that 12-oxo-LTB4 is 60 to 100 times less potent than LTB4 in stimulating neutrophil calcium responses [1]. The potency reduction arises from substitution of the C12 hydroxyl group with a keto moiety, which impairs optimal BLT receptor engagement while retaining sufficient affinity to elicit partial agonism.
| Evidence Dimension | Calcium mobilization (Ca2+ flux) |
|---|---|
| Target Compound Data | EC50 = 33 nM |
| Comparator Or Baseline | Leukotriene B4 (LTB4): EC50 = 0.46 nM |
| Quantified Difference | 71.7-fold lower potency (33 nM vs. 0.46 nM); reported range 60–100-fold |
| Conditions | Human neutrophils; intracellular calcium measurement |
Why This Matters
This precise ~70-fold potency differential enables researchers to use 12-Oxo-LTB4 as a calibrated partial agonist tool compound for probing BLT receptor activation thresholds and structure-activity relationships, whereas substituting parent LTB4 would produce orders-of-magnitude stronger responses incompatible with such applications.
- [1] Powell WS, Rokach J, Khanapure SP, Manna S, Hashefi M, Gravel S, Macleod RJ, Falck JR, Bhatt RK. Effects of metabolites of leukotriene B4 on human neutrophil migration and cytosolic calcium levels. J Pharmacol Exp Ther. 1996;276(2):728-736. View Source
